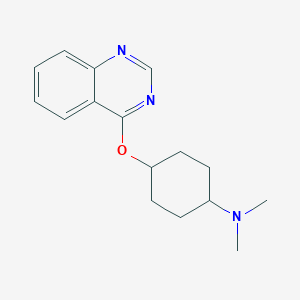

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine” is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are heterocyclic compounds that have drawn immense attention due to their significant biological activities . They are known to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of a metal catalyst . For instance, a Cu(I)-catalyzed synthesis of quinazolin-4(3H)-ones was reported, which involved the use of 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA). These protocols require an azide ion as a nitrogen source and involve C–N coupling, reductive amination, cyclization, and oxidation . Another efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The chemical structure of quinazoline derivatives includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone or 2,4-pyrimidinedione ring . They are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H,3H)-one, respectively .Chemical Reactions Analysis

Quinazolin-4(3H)-ones can be obtained from a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine, have been extensively studied for their anticancer properties. They are known to induce apoptosis and exhibit efficacy against various cancer types. For instance, certain quinazolinone derivatives have been identified as potent apoptosis inducers and efficacious anticancer agents with high blood-brain barrier permeability .

Antibacterial and Antifungal Effects

These compounds have shown significant promise as antimicrobial agents. Research has revealed that quinazolinone derivatives possess broad-spectrum antibacterial and antifungal activities. This is particularly important in the context of increasing antibiotic resistance, as new drugs are urgently needed to treat resistant bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinone derivatives is another area of interest. These compounds can be used to develop new anti-inflammatory drugs, which could be beneficial for treating various inflammatory disorders .

Anticonvulsant Effects

Quinazolinones have been reported to exhibit anticonvulsant activities. This makes them potential candidates for the development of new treatments for epilepsy and other seizure-related disorders .

Antimalarial Activity

Quinazolinone derivatives have also been explored for their antimalarial effects. Given the global impact of malaria and the need for more effective treatments, this represents a significant application area for these compounds .

Biofilm Inhibition

Recent studies have focused on the ability of quinazolinone derivatives to inhibit biofilm formation, particularly in Pseudomonas aeruginosa. This is crucial because biofilms are associated with persistent infections and are often resistant to conventional antibiotics. Compounds that can prevent biofilm formation could lead to new ways of treating such infections .

Zukünftige Richtungen

The future directions for the study of “N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Wirkmechanismus

Target of Action

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a quinazolinone derivative . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial and anti-biofilm effects . The primary targets of this compound are likely to be microbial cells, particularly those forming biofilms .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation, which is regulated by the quorum sensing system in bacteria . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the quorum sensing system, a key biochemical pathway in bacteria that regulates biofilm formation . By inhibiting this system, the compound prevents the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics . It also affects the production of exopolysaccharides, which are crucial for the structure and function of biofilms .

Pharmacokinetics

Quinazolinone derivatives are generally known for their broad spectrum of biological activities, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the inhibition of biofilm formation and a decrease in other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-quinazolin-4-yloxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-19(2)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)17-11-18-16/h3-6,11-13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWTRGALRUDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)

![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)

![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)

![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)

![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)